(D-His2)-Goserelin belongs to the class of peptide hormones known as gonadotropin-releasing hormone analogs. These compounds are designed to mimic the action of natural hormones while providing improved pharmacokinetic properties. The compound is synthesized through solid-phase peptide synthesis techniques, allowing for precise control over its molecular structure.
The synthesis of (D-His2)-Goserelin typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with a resin-bound amino acid, followed by sequential addition of protected amino acids. In the case of (D-His2)-Goserelin, protecting groups are employed to prevent unwanted reactions during synthesis.
(D-His2)-Goserelin has a complex structure characteristic of peptide hormones. It consists of nine amino acids with a specific sequence that includes D-histidine at position two. The molecular formula can be described as C_60H_86N_18O_13S, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The chemical reactions involved in the synthesis and modification of (D-His2)-Goserelin primarily include:
(D-His2)-Goserelin functions by binding to gonadotropin-releasing hormone receptors in the pituitary gland. This binding inhibits the release of luteinizing hormone and follicle-stimulating hormone, leading to decreased production of sex hormones such as testosterone and estrogen.
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of (D-His2)-Goserelin during synthesis .
(D-His2)-Goserelin is primarily used in clinical settings for:
In research contexts, it serves as a valuable tool for studying gonadotropin-releasing hormone receptor interactions and developing new therapeutic agents targeting similar pathways.
(D-His2)-Goserelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH), characterized by a D-configuration histidine substitution at position 2. This structural modification differentiates it from conventional GnRH agonists like goserelin acetate (trade name Zoladex®), which features standard L-amino acids [1] [4] [8]. As a derivative of goserelin, it retains the core molecular framework (C59H84N18O14; MW: 1269.41 g/mol) but exhibits distinct stereochemical properties that influence its receptor binding behavior and metabolic stability [1] [7]. In pharmaceutical contexts, it is designated as Goserelin EP Impurity G, reflecting its role as a metabolite or synthetic byproduct during goserelin production [8]. Its study provides critical insights into structure-activity relationships within GnRH-based therapeutics, particularly for hormone-sensitive cancers.
GnRH analogues are cornerstone therapeutics in managing hormone-dependent cancers. Natural GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) regulates gonadotropin secretion via pulsatile pituitary stimulation. Analogues like goserelin incorporate strategic modifications to resist enzymatic degradation and induce receptor downregulation. Continuous administration suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, reducing estrogen/testosterone production—a mechanism exploited in treating premenopausal breast and prostate cancers [2] [4] [6].
Clinical studies validate their efficacy:
Table 1: Key GnRH Analogues in Clinical Use
Compound | Sequence Modifications | Primary Clinical Indications |
---|---|---|
Native GnRH | pGlu-HWR-SY-GLRPG-NH2 | Diagnostic use |
Goserelin | pGlu-HWSY-dSer(tBu)-LR-Pro-Azagly-NH2 | Breast/prostate cancer, endometriosis |
Triptorelin | pGlu-HWSY-dWLRPG-NH2 | Prostate cancer |
(D-His2)-Goserelin | pGlu-dHWSY-dSer(tBu)-LR-Pro-Azagly-NH2 | Research/impurity reference |
D-amino acid substitutions enhance peptide stability by conferring resistance to proteolytic cleavage. In GnRH analogues:
Comparative studies show D-amino acids:
Table 2: Impact of D-Amino Acids on GnRH Analogue Properties
Modification Site | Effect on Proteolysis | Receptor Binding Consequence |
---|---|---|
Position 6 (Gly→D-Ser(tBu)) | High resistance | Maintains agonist activity |
Position 10 (Gly-NH2→Azagly-NH2) | Moderate resistance | Enhances receptor internalization |
Position 2 (His→D-His) | Theoretical resistance | Potential attenuation of initial agonism |
The D-His2 configuration in goserelin derivatives serves dual research purposes:
Biophysical analyses indicate D-His2 disrupts hydrogen bonding with GnRHR residues (e.g., Glu301), potentially reducing pituitary activation while preserving peripheral activity. This supports its investigation as a template for targeted therapies against hormone-sensitive malignancies [1] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7